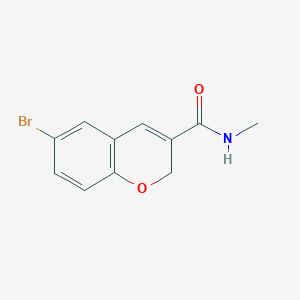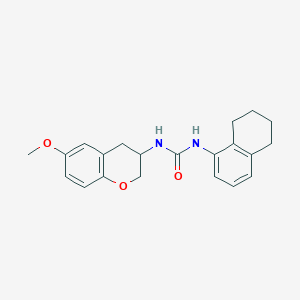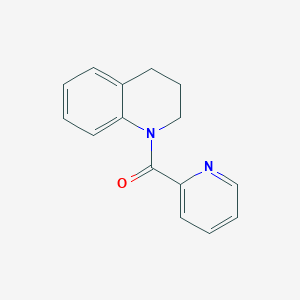
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as PTQ, is a heterocyclic compound that has been extensively studied due to its potential biological activities. PTQ has been found to exhibit various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-oxidant effects.
Aplicaciones Científicas De Investigación
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that this compound may exert its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and oxidative stress, as well as the activation of anti-tumor pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound for research studies. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline. One potential direction is the investigation of the molecular mechanisms underlying its biological activities. Another potential direction is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of this compound for various diseases.
Métodos De Síntesis
1-(2-Pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative in the presence of an acid catalyst, followed by cyclization to form the tetrahydroquinoline ring. The Friedländer synthesis involves the condensation of an aldehyde or ketone with an aminoaryl ketone in the presence of an acid catalyst, followed by cyclization to form the tetrahydroquinoline ring.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-8-3-4-10-16-13)17-11-5-7-12-6-1-2-9-14(12)17/h1-4,6,8-10H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXGECKYXHRYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

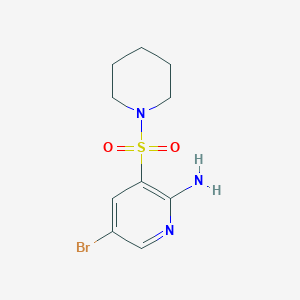
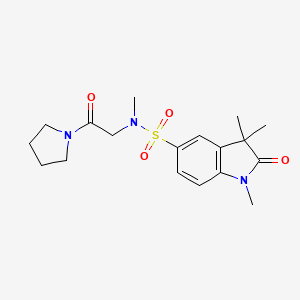

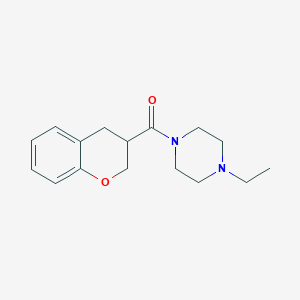
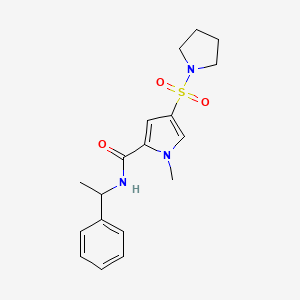
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)

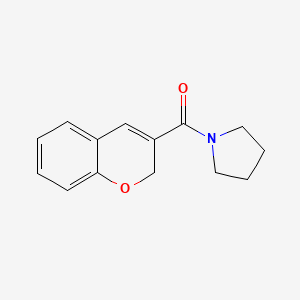
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)


